molecular formula C25H20FNO4 B11574705 N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-4-(propan-2-yloxy)benzamide

N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-4-(propan-2-yloxy)benzamide

Cat. No.: B11574705
M. Wt: 417.4 g/mol
InChI Key: RROHFVKWJRKTSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using a fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Propan-2-yloxybenzamide Moiety: This step involves the reaction of the benzofuran intermediate with a propan-2-yloxybenzamide derivative under suitable conditions, such as the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the benzofuran or benzamide rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-(propan-2-yloxy)benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-(propan-2-yloxy)benzamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H20FNO4

Molecular Weight

417.4 g/mol

IUPAC Name

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C25H20FNO4/c1-15(2)30-19-13-9-17(10-14-19)25(29)27-22-20-5-3-4-6-21(20)31-24(22)23(28)16-7-11-18(26)12-8-16/h3-15H,1-2H3,(H,27,29)

InChI Key

RROHFVKWJRKTSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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